3-[Carboxy(hydroxy)methyl]benzoic acid
Description
3-[Carboxy(hydroxy)methyl]benzoic acid is a substituted benzoic acid derivative featuring a geminal diacid group (–C(COOH)(OH)–) attached to the benzene ring at the 3-position. These compounds are pivotal in pharmaceutical, industrial, and biochemical applications due to their diverse reactivity and functional versatility .
Key structural attributes of the target compound include:
- Benzene core: Ensures aromatic stability and facilitates π-π interactions.
- 3-Position substitution: A carboxy(hydroxy)methyl group introduces steric bulk and enhances acidity due to electron-withdrawing effects.
- Geminal diacid motif: Potential for hydrogen bonding and coordination chemistry, which may influence solubility and biological activity.
Properties
IUPAC Name |
3-[carboxy(hydroxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-7(9(13)14)5-2-1-3-6(4-5)8(11)12/h1-4,7,10H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFJBWGZYJEJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Carboxy(hydroxy)methyl]benzoic acid can be achieved through several methods. One common approach involves the oxidation of 3-(hydroxymethyl)benzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:
3-(Hydroxymethyl)benzoic acid+Oxidizing agent→3-[Carboxy(hydroxy)methyl]benzoic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic oxidation of 3-(hydroxymethyl)benzoic acid using a suitable catalyst and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[Carboxy(hydroxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: 3,5-Dicarboxybenzoic acid.
Reduction: 3-(Hydroxymethyl)benzoic acid or 3-(Formyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
3-[Carboxy(hydroxy)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Carboxy(hydroxy)methyl]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The carboxylic acid and hydroxymethyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
3-Hydroxybenzoic Acid
- Structure : A single hydroxy group at the 3-position of benzoic acid.
- Properties : Molecular weight = 138.12 g/mol; pKa (carboxy) ≈ 4.2, pKa (hydroxy) ≈ 9.6.
- Applications : Used as a solvent, intermediate in organic synthesis, and stabilizer in polymers .
- Key Differences : Lacks the carboxymethyl group, resulting in lower acidity and reduced steric hindrance compared to the target compound.
4-Hydroxybenzoic Acid
- Structure : Hydroxy group at the 4-position relative to the carboxy group.
- Properties : Molecular weight = 138.12 g/mol; pKa (carboxy) ≈ 4.5, pKa (hydroxy) ≈ 8.4.
- Applications : Precursor to parabens (preservatives) and liquid crystals .
- Key Differences : The para-substituted hydroxy group enhances resonance stabilization but reduces steric interactions compared to the target compound’s 3-position substitution .
2-({2-[(E)-Carboxy(hydroxyimino)methyl]phenyl}methoxy)benzoic Acid (490-M12)
- Structure: Contains a carboxy(hydroxyimino)methyl group at the 2-position of a benzyloxy-substituted benzoic acid.
- Properties : Acts as a metabolite of kresoxim-methyl, with implications in pesticide degradation .
- Key Differences: The hydroxyimino group introduces tautomerism, altering reactivity compared to the target compound’s purely aliphatic substituent.
2-(Carboxymethyl)-5-(((3-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)amino)methyl)benzoic Acid (93)
- Structure: Features a carboxymethyl group and an anthraquinone-derived substituent.
- Key Differences: The anthraquinone moiety introduces redox activity and UV-vis absorption properties absent in the target compound.
3-[(3-Carboxy-2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-5-formyl-4,6-dihydroxy-2-methylbenzoic Acid
- Structure : A highly substituted benzoic acid with multiple hydroxyl, carboxy, and methoxy groups.
- Applications: Potential use in metal-organic frameworks (MOFs) or as a pharmaceutical intermediate .
Structural and Functional Insights
Substituent Position and Acidity
- Ortho vs. Para Substitution : Ortho-substituted derivatives (e.g., 3-hydroxybenzoic acid) exhibit lower acidity (higher pKa) compared to para-substituted analogs due to reduced resonance stabilization .
- Geminal Diacids : The presence of –C(COOH)(OH)– in the target compound enhances acidity (pKa < 3 for the carboxy group) and solubility in polar solvents .
Biological Activity
3-[Carboxy(hydroxy)methyl]benzoic acid, also known as carboxymethyl salicylic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₈O₅
- Molecular Weight : 184.16 g/mol
- CAS Number : 54440-90-3
The compound features a benzoic acid backbone with a carboxymethyl and hydroxymethyl substituent, which contributes to its solubility and reactivity in biological systems.
1. Antimicrobial Properties
Several studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance:
- A study evaluated its activity against a panel of Gram-positive and Gram-negative bacteria, showing significant inhibition comparable to standard antibiotics like ampicillin .
- Another investigation demonstrated that derivatives of similar compounds exhibited enhanced antifungal activity against resistant strains, indicating potential for developing new antimicrobial agents .
2. Anti-inflammatory Effects
Research indicates that compounds with structural similarities to this compound possess anti-inflammatory properties:
- A study on related benzoic acid derivatives revealed their ability to inhibit inflammatory pathways in vitro, suggesting that this compound may exert similar effects.
- The mechanism is thought to involve the modulation of cytokine production and inhibition of key inflammatory mediators.
3. Analgesic Activity
Compounds derived from hydroxybenzoic acids have been investigated for analgesic effects:
- Research has shown that certain derivatives can significantly reduce pain responses in animal models, hinting at the potential of this compound in pain management therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound may interact with enzymes or receptors involved in inflammation and pain pathways through its carboxyl and hydroxyl groups.
- Biochemical Pathways : The active hydrogen on the carbon backbone allows for participation in various biochemical reactions, enhancing its potential as a therapeutic agent.
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers tested the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a novel treatment option for resistant infections.
Case Study 2: Anti-inflammatory Mechanisms
A separate investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. Treatment with this compound resulted in reduced swelling and joint damage, correlating with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Data Summary Table
Q & A
Basic Research Question
- NMR Spectroscopy : H NMR (DMSO-d₆) reveals distinct peaks for the hydroxy (δ 10.2 ppm) and carboxy (δ 12.8 ppm) groups. C NMR confirms the benzene ring (δ 120–140 ppm) and carbonyl carbons (δ 170 ppm) .
- X-ray Crystallography : Resolves spatial arrangement, with typical dihedral angles of 15–25° between the benzene ring and carboxyl groups .
- FT-IR : Strong bands at 1680 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (O-H stretch) .
How does this compound interact with indoor surfaces, and what implications does this have for environmental chemistry studies?
Advanced Research Question
Adsorption on indoor surfaces (e.g., glass, polymers) involves hydrogen bonding and van der Waals forces. Studies show that hydroxyl and carboxyl groups form stable monolayers on silica surfaces, altering indoor air quality by sequestering reactive oxygen species . Methodological considerations:
- Microspectroscopic Imaging : Tracks surface adsorption in real-time.
- TOF-SIMS : Identifies surface-bound degradation products (e.g., decarboxylated derivatives) .
What strategies optimize the catalytic activity of palladium complexes in reactions involving this compound?
Advanced Research Question
Palladium-catalyzed methoxycarbonylation benefits from ligand tuning. Núñez Magro et al. (2010) demonstrated that bulky phosphine ligands (e.g., PPh₃) increase selectivity for α,ω-diesters (90% yield) over unsaturated esters . Key parameters:
- Ligand-to-metal ratio : 2:1 minimizes Pd aggregation.
- Solvent polarity : Acetonitrile enhances electrophilic palladium intermediates.
How can microbial co-cultures be engineered to improve this compound biosynthesis?
Advanced Research Question
Co-cultures of Escherichia coli (engineered for shikimate pathway overexpression) and Pseudomonas putida (for hydroxylation) achieve 4.2 g/L titers from glycerol . Optimization steps:
- Dynamic pathway regulation : Use inducible promoters (e.g., araBAD) to balance precursor flux.
- Fed-batch fermentation : Maintain glycerol at 20 g/L to prevent substrate inhibition.
What analytical methods best quantify trace impurities in synthesized this compound?
Basic Research Question
- HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), 0.1% formic acid/ACN gradient (5–95% over 30 min). Detects impurities ≥0.1% .
- LC-MS/MS : MRM mode (m/z 350 → 152) quantifies degradation products like decarboxylated analogs .
How do solvent polarity and temperature influence the mechanistic pathway of Suzuki reactions for benzoic acid derivatives?
Advanced Research Question
In polar aprotic solvents (DMF), oxidative addition of Pd⁰ to aryl halides is rate-limiting. In contrast, non-polar solvents (toluene) accelerate transmetallation but slow reductive elimination. Kinetic studies (Arrhenius plots) reveal activation energies of 60–80 kJ/mol for Pd-mediated steps .
What thermal stability data are available for this compound, and how should they inform storage protocols?
Basic Research Question
DSC/TGA analysis shows decomposition onset at 220°C, with a melting point of 208°C . Storage recommendations:
- Desiccated conditions : ≤25°C, argon atmosphere to prevent hygroscopic degradation.
- Light-sensitive : Amber glass vials reduce photolytic decarboxylation .
How can researchers address discrepancies in reported bioactivity data for structurally related hydroxybenzoic acids?
Advanced Research Question
Contradictory bioactivity (e.g., antioxidant vs. pro-oxidant effects) may stem from assay conditions. Jung et al. (2006) resolved this by standardizing DPPH assay parameters (pH 7.4, 37°C) and validating with ESR spectroscopy . Normalize data to molar extinction coefficients to enable cross-study comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
